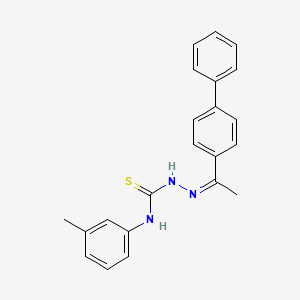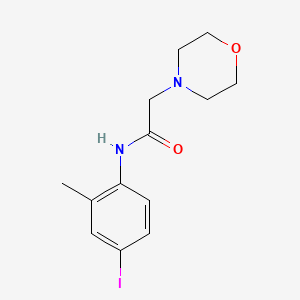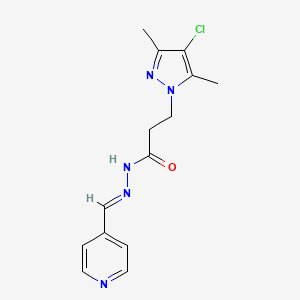![molecular formula C12H12N4O4 B5465123 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide is a chemical compound that belongs to the acrylamide family. This compound has been widely studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide is not fully understood. However, it is believed that the compound induces cell death through the activation of apoptotic pathways. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide in lab experiments is its ability to induce cell death in cancer cells. This makes it a potential candidate for the development of new anticancer agents. However, the compound also has some limitations. It is highly toxic and can cause severe side effects in vivo. Therefore, caution should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide. One of the main directions is the development of new anticancer agents based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's. Another direction is the study of the mechanism of action of this compound in order to develop a better understanding of its biological effects.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been extensively studied for its anticancer properties and has shown significant cytotoxic activity against various cancer cell lines. However, caution should be taken when handling this compound due to its high toxicity. There are several future directions for the study of this compound, including the development of new anticancer agents and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide can be achieved through the reaction between 2-furylacrylic acid and 4-nitro-1H-pyrazole-1-ethanamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction can be optimized by controlling the reaction conditions.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide has been extensively used in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic activity against various cancer cell lines.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-nitropyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c17-12(4-3-11-2-1-7-20-11)13-5-6-15-9-10(8-14-15)16(18)19/h1-4,7-9H,5-6H2,(H,13,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMQLFBRRAXUHF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)
![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5465131.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465147.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5465156.png)
![3-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5465162.png)
![3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)